molecular formula C14H13ClN2O2 B5849769 3-chloro-4-ethoxy-N-3-pyridinylbenzamide

3-chloro-4-ethoxy-N-3-pyridinylbenzamide

Cat. No. B5849769
M. Wt: 276.72 g/mol
InChI Key: WXOHUGVCQWHSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-3-pyridinylbenzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has a molecular weight of 308.78 g/mol. This compound is known for its ability to selectively inhibit certain enzymes, making it a valuable tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-3-pyridinylbenzamide involves its ability to selectively bind to certain enzymes and inhibit their activity. In the case of PARP, the compound binds to the enzyme's catalytic domain and prevents it from carrying out its normal function of repairing damaged DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-3-pyridinylbenzamide depend on the specific enzyme that it is inhibiting. For example, inhibition of PARP has been shown to sensitize cancer cells to certain chemotherapeutic agents, making them more susceptible to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-ethoxy-N-3-pyridinylbenzamide in lab experiments is its selectivity for certain enzymes, which allows for more precise investigation of their roles in biological processes. However, one limitation is that the compound may have off-target effects, leading to unintended consequences.

Future Directions

There are many potential future directions for research involving 3-chloro-4-ethoxy-N-3-pyridinylbenzamide. One area of interest is the development of new PARP inhibitors for cancer therapy. Another potential direction is the investigation of other enzymes that may be targeted by this compound, leading to the discovery of new biological pathways and potential drug targets.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-3-pyridinylbenzamide involves the reaction of 3-chloro-4-ethoxyaniline with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 3-chloro-4-ethoxy-N-3-pyridinylbenzamide.

Scientific Research Applications

3-chloro-4-ethoxy-N-3-pyridinylbenzamide has a wide range of applications in scientific research. It is commonly used as a tool to investigate the role of various enzymes in biological processes. For example, it has been shown to selectively inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This has led to the development of PARP inhibitors as potential cancer therapies.

properties

IUPAC Name

3-chloro-4-ethoxy-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-13-6-5-10(8-12(13)15)14(18)17-11-4-3-7-16-9-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOHUGVCQWHSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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